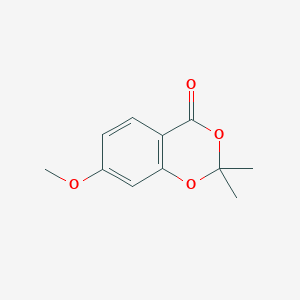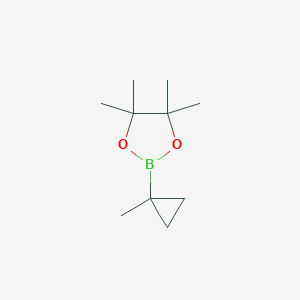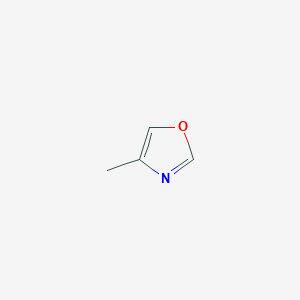
Calciumhopantat
Übersicht
Beschreibung
Taloximin ist ein neuartiges Phthalazin-Analogon, das für seine Eigenschaften als Atemstimulans und Bronchodilatator bekannt ist. Seine chemische Bezeichnung lautet 1-Hydroxyimino-4(2-Dimethylaminoethoxy)-1,2-Dihydrophthalazin-Monohydrochlorid-Monohydrat . Taloximin wurde auf seine Fähigkeit untersucht, die Atmung anzuregen und den depressiven Wirkungen von Morphin auf die Atmung entgegenzuwirken .
Wissenschaftliche Forschungsanwendungen
Taloximin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Taloximin wird als Modellverbindung verwendet, um die Reaktivität von Phthalazin-Derivaten zu untersuchen.
Biologie: Die Auswirkungen von Taloximin auf die Atmung wurden in Tiermodellen untersucht, was Einblicke in seine potenziellen therapeutischen Anwendungen liefert.
Wirkmechanismus
Taloximin übt seine Wirkungen aus, indem es die peripheren Chemorezeptoren stimuliert, was zu einer verstärkten Atmung führt. Es wirkt auch auf das zentrale Nervensystem, um den depressiven Wirkungen von Morphin entgegenzuwirken. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung der Atemzentren im Gehirn und die Modulation der Neurotransmitterfreisetzung .
Wirkmechanismus
Target of Action
Calcium hopantenate, also known as Hopantenic acid (Pantogam), primarily targets the central nervous system . It is known to interact with δ and κ opioid receptors, modulate acetylcholine secretion, and interact with dopamine receptors .
Mode of Action
The compound exerts its effects through a unique spectrum of pharmacological actions. It acts as a central nervous system depressant, exhibiting nootropic (cognitive-enhancing), anticonvulsant, and mild activating effects . These effects are achieved without causing addiction, hyperstimulation, or withdrawal syndrome .
Biochemical Pathways
Calcium hopantenate influences several biochemical pathways. It modulates the metabolism of prostaglandins and steroids, which can have wide-ranging effects on the body’s physiological processes
Pharmacokinetics
The compound’s water solubility is reported to be 23 mg/mL , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of calcium hopantenate’s action are primarily seen in the central nervous system. By interacting with opioid and dopamine receptors and modulating acetylcholine secretion, it can influence neuronal activity and cognitive function . Additionally, it can modulate the metabolism of prostaglandins and steroids, potentially influencing a range of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium hopantenate. Factors such as substrate concentration, temperature, pH, and particle size can affect the reaction rate of microorganisms in the environment, thereby influencing the efficacy of calcium hopantenate . .
Biochemische Analyse
Biochemical Properties
The neurotropic effect of Calcium hopantenate may occur as a result of binding with δ and κ opioid receptors, modulating acetylcholine secretion, and interacting with dopamine receptors . The compound interacts with these enzymes and proteins, influencing biochemical reactions within the body .
Cellular Effects
Calcium hopantenate influences cell function by modulating acetylcholine secretion and interacting with dopamine receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Calcium hopantenate exerts its effects through binding interactions with δ and κ opioid receptors and dopamine receptors . These interactions can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Metabolic Pathways
Calcium hopantenate is involved in several metabolic pathways, potentially interacting with various enzymes or cofactors
Vorbereitungsmethoden
Taloximin wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen der Phthalazin-Kern beteiligt ist. . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden können diese Reaktionen umfassen, um Taloximin in größeren Mengen zu produzieren .
Analyse Chemischer Reaktionen
Taloximin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Taloximin kann oxidiert werden, um Phthalazinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von demethyliertem Taloximin führen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Phthalazin-Kern einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Phthalazinon, demethyliertes Taloximin und andere substituierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Taloximin ist im Vergleich zu anderen Atemstimulanzien und Bronchodilatatoren aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Aminophyllin: Ein Bronchodilatator mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.
Bemegride: Ein Atemstimulans mit einem anderen Wirkmechanismus.
Nikethamid: Ein weiteres Atemstimulans mit unterschiedlichen pharmakologischen Eigenschaften.
Die Einzigartigkeit von Taloximin liegt in seiner dualen Wirkung als Atemstimulans und Bronchodilatator, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXZVDMCQPLHIY-QXGOIDDHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CaN2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046653 | |
| Record name | Calcium hopantenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-76-6 | |
| Record name | Calcium hopantenate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium hopantenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM HOPANTENATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)








![3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline](/img/structure/B41790.png)

